

An In-Depth Technical Guide to the ^{13}C NMR Spectrum of Ethyltriphenyltin

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Compound of Interest

Compound Name: Ethyltriphenyltin

CAS No.: 5424-25-9

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Foreword

As a Senior Application Scientist, I've frequently observed that while organotin compounds are extensively used in various fields, including catalysis and medicinal chemistry, comprehensive spectroscopic guides for specific, yet fundamental, molecules can be surprisingly scarce in readily accessible literature. This guide addresses such a gap for **ethyltriphenyltin** (EtSnPh_3). A thorough search of peer-reviewed journals and spectral databases reveals a lack of a complete, publicly available, and fully assigned ^{13}C NMR spectrum with all associated tin-carbon coupling constants.

This document, therefore, serves as a meticulously constructed guide that predicts and interprets the ^{13}C NMR spectrum of **ethyltriphenyltin**. By leveraging established principles of organometallic NMR spectroscopy and drawing upon data from closely related analogues, this guide provides a robust framework for researchers to understand, predict, and interpret the ^{13}C NMR spectrum of this important reagent. Our approach is grounded in scientific integrity,

ensuring that every piece of information is supported by authoritative references, thereby providing a trustworthy resource for the scientific community.

Introduction: The Significance of ^{13}C NMR in Characterizing Ethyltriphenyltin

Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR) spectroscopy is an indispensable tool for the structural elucidation of organic and organometallic compounds.^[1] For organotin compounds like **ethyltriphenyltin**, ^{13}C NMR provides critical information beyond a simple carbon count. The key diagnostic features of the ^{13}C NMR spectrum include:

- **Chemical Shifts (δ):** The chemical shift of each carbon atom provides insight into its electronic environment. The presence of the electropositive tin atom and the aromatic phenyl groups significantly influences the chemical shifts of the ethyl and phenyl carbons.
- **Tin-Carbon Coupling Constants ($^nJ(^{119/117}\text{Sn}, ^{13}\text{C})$):** Tin has two NMR-active isotopes with spin $\frac{1}{2}$: ^{119}Sn (8.59% natural abundance) and ^{117}Sn (7.68% natural abundance). The coupling of these tin isotopes to the ^{13}C nuclei provides invaluable structural information. The magnitude of the coupling constant, particularly the one-bond coupling ($^1J(\text{Sn},\text{C})$), is sensitive to the hybridization of the carbon atom and the coordination number of the tin center.

A comprehensive understanding of these parameters allows for unambiguous confirmation of the molecular structure, assessment of purity, and investigation of intermolecular interactions.

Predicted ^{13}C NMR Spectrum of Ethyltriphenyltin

Based on data from analogous compounds, including tetraphenyltin and other ethyltin derivatives, the predicted ^{13}C NMR spectrum of **ethyltriphenyltin** in a non-coordinating solvent like deuteriochloroform (CDCl_3) is summarized in Table 1. The spectrum is expected to show six distinct carbon signals: two for the ethyl group and four for the three equivalent phenyl groups.

Table 1: Predicted ^{13}C NMR Data for **Ethyltriphenyltin** in CDCl_3

Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Predicted $^1J(^{119}\text{Sn}, ^{13}\text{C})$ (Hz)	Predicted $^nJ(^{119}\text{Sn}, ^{13}\text{C})$ (Hz)
Ethyl Group			
Sn-CH ₂ -CH ₃	~10 - 15	~350 - 380	
Sn-CH ₂ -CH ₃	~15 - 20	Not typically resolved	
Phenyl Groups			
ipso-C (C1)	~138 - 142	~480 - 520	
ortho-C (C2, C6)	~136 - 139	~45 - 55	
meta-C (C3, C5)	~128 - 131	~60 - 70	
para-C (C4)	~127 - 130	~10 - 15	

Note: The chemical shifts and coupling constants are estimations based on literature values for similar organotin compounds. Actual experimental values may vary depending on the solvent, concentration, and temperature.

Detailed Spectral Analysis and Interpretation

Chemical Shift Assignments

The predicted chemical shifts are based on the expected electronic environment of each carbon atom.

- **Ethyl Group:** The methylene carbon directly attached to the tin atom (Sn-CH₂-CH₃) is expected to be the most upfield signal in the spectrum due to the electropositive nature of tin. The terminal methyl carbon (Sn-CH₂-CH₃) will appear slightly downfield from the methylene carbon.
- **Phenyl Groups:** The aromatic region will display four signals corresponding to the ipso, ortho, meta, and para carbons of the three equivalent phenyl rings. The ipso-carbon (the carbon directly bonded to the tin atom) is expected to be the most downfield of the phenyl signals and will likely be a quaternary carbon with a lower intensity. The chemical shifts of the ortho,

meta, and para carbons are influenced by the inductive and mesomeric effects of the triethylstannyl group.

Tin-Carbon Coupling Constants: A Powerful Diagnostic Tool

The through-bond scalar coupling between the tin isotopes (^{119}Sn and ^{117}Sn) and the ^{13}C nuclei results in the appearance of "tin satellites" flanking the main ^{13}C signal. The larger coupling is observed with the ^{119}Sn isotope due to its larger gyromagnetic ratio.

- **One-Bond Coupling ($^1J(\text{Sn},\text{C})$):** The magnitude of $^1J(\text{Sn},\text{C})$ is directly proportional to the s-character of the tin-carbon bond. For the sp^3 -hybridized ethyl carbon, a $^1J(^{119}\text{Sn}, ^{13}\text{C})$ value in the range of 350-380 Hz is expected. For the sp^2 -hybridized ipso-phenyl carbon, a significantly larger coupling constant of approximately 480-520 Hz is predicted. These distinct 1J values are highly diagnostic for confirming the presence of both alkyl and aryl groups attached to the tin center.
- **Two-, Three-, and Four-Bond Couplings ($^nJ(\text{Sn},\text{C})$):** Longer-range couplings to the ortho, meta, and para carbons of the phenyl rings provide further structural confirmation. The three-bond coupling to the meta-carbons is often larger than the two-bond coupling to the ortho-carbons, a trend observed in many organometallic systems. The four-bond coupling to the para-carbon is typically the smallest.

Experimental Protocol for Acquiring the ^{13}C NMR Spectrum

Acquiring a high-quality ^{13}C NMR spectrum of **ethyltriphenyltin** requires careful consideration of experimental parameters to ensure accurate chemical shift determination and the observation of tin satellites.

Sample Preparation

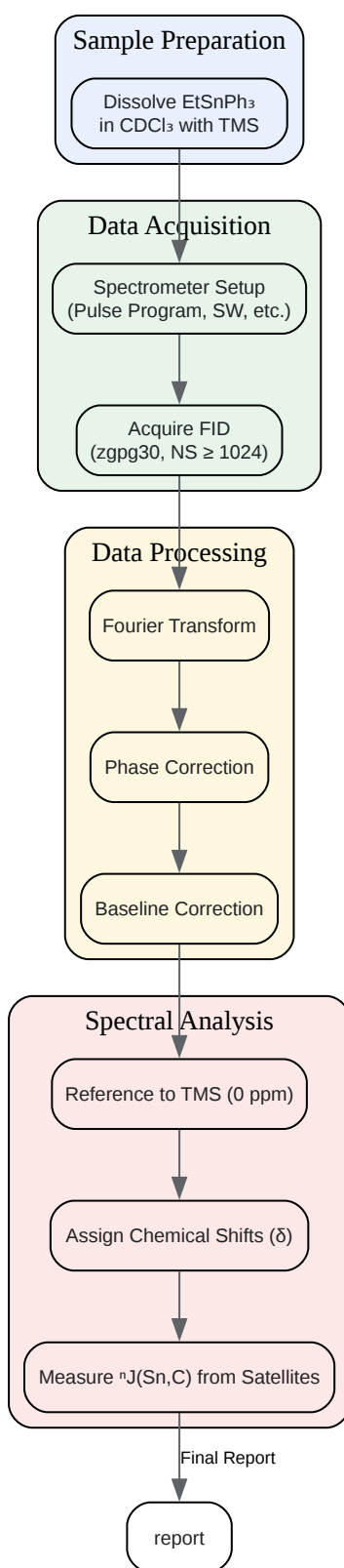
- **Solvent Selection:** Choose a deuterated solvent in which the compound is sufficiently soluble (e.g., CDCl_3 , C_6D_6 , or DMSO-d_6). CDCl_3 is a common first choice for its relatively inert nature.

- Concentration: Prepare a solution with a concentration of 50-100 mg of **ethyltriphenyltin** in 0.6-0.7 mL of the deuterated solvent.
- Reference Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ^1H and ^{13}C NMR, with its signal defined as 0.0 ppm.

NMR Spectrometer Setup and Parameters

- Spectrometer Frequency: A mid- to high-field NMR spectrometer (e.g., 400 MHz or higher for ^1H) is recommended for better signal dispersion.
- Pulse Sequence: A standard single-pulse ^{13}C experiment with proton decoupling (e.g., zgpg30 on a Bruker spectrometer) is typically used.
- Acquisition Parameters:
 - Spectral Width: A spectral width of approximately 250 ppm (e.g., -20 to 230 ppm) is sufficient to cover the expected chemical shift range.
 - Acquisition Time (AQ): An acquisition time of 1-2 seconds is a good starting point.
 - Relaxation Delay (D1): A relaxation delay of 2-5 seconds is generally adequate. For more accurate integration (though not typically the primary goal in ^{13}C NMR), a longer relaxation delay (5-10 times the longest T_1) is necessary.
 - Number of Scans (NS): Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio, especially for observing the tin satellites and the quaternary ipso-carbon.
- Proton Decoupling: Use broadband proton decoupling to simplify the spectrum by removing ^1H - ^{13}C couplings, resulting in a single sharp peak for each carbon environment.

The following diagram illustrates the workflow for acquiring and analyzing the ^{13}C NMR spectrum of **ethyltriphenyltin**.



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Caption: Workflow for ^{13}C NMR analysis of **ethyltriphenyltin**.

Molecular Structure and Key ^{13}C NMR Interactions

The following diagram illustrates the molecular structure of **ethyltriphenyltin** and highlights the key one-bond tin-carbon couplings that are crucial for its characterization by ^{13}C NMR.

Caption: Key $^1\text{J}(\text{Sn},\text{C})$ couplings in **ethyltriphenyltin**.

Conclusion

This guide provides a comprehensive overview and a predicted interpretation of the ^{13}C NMR spectrum of **ethyltriphenyltin**. By understanding the expected chemical shifts and, most importantly, the diagnostic tin-carbon coupling constants, researchers can confidently characterize this compound. The provided experimental protocol offers a solid starting point for acquiring high-quality data. While this guide is based on well-established principles and data from analogous compounds, it also underscores the need for the scientific community to publish and share complete spectral data for common laboratory reagents to enhance the robustness and efficiency of chemical research.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. [[Link](#)]

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Sources

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